molecular formula C13H22BClN2O3 B1386930 (4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 913835-46-8

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No. B1386930
M. Wt: 300.59 g/mol
InChI Key: WQYCSVUEHAFRHV-UHFFFAOYSA-N
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Description

“(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C8H11BO2 · HCl . Its molecular weight is 186.44 .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a diethylaminoethyl group . The InChI string representation of the molecule is InChI=1S/C13H21BN2O3.ClH/c1-3-16 (4-2)10-9-15-13 (17)11-5-7-12 (8-6-11)14 (18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3, (H,15,17);1H .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

[4-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)14(18)19;/h5-8,18-19H,3-4,9-10H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYCSVUEHAFRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN(CC)CC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657297
Record name (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

CAS RN

913835-46-8
Record name (4-{[2-(Diethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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